molecular formula C12H17NO3S B14903288 Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate

Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate

Cat. No.: B14903288
M. Wt: 255.34 g/mol
InChI Key: UURHDEMIBSRGJN-UHFFFAOYSA-N
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Description

Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate is a chemical compound with the molecular formula C12H17NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate typically involves the reaction of thiophene derivatives with appropriate amides and esters. One common method is the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis . This reaction is carried out at a concentration of 30 g/L and results in the formation of the desired compound with high enantioselectivity and conversion rates.

Industrial Production Methods

Industrial production of this compound may involve large-scale bioreduction processes, utilizing biocatalysts to achieve high yields and purity. The use of whole-cell biocatalysts is advantageous due to their eco-friendly nature and ability to produce enantiomerically pure products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.

    Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-isobutyramido-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

methyl 3-(2-methylpropanoylamino)-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C12H17NO3S/c1-8(2)12(15)13-9(7-11(14)16-3)10-5-4-6-17-10/h4-6,8-9H,7H2,1-3H3,(H,13,15)

InChI Key

UURHDEMIBSRGJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(CC(=O)OC)C1=CC=CS1

Origin of Product

United States

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